

# Variant A: tert-butyl (2-(2-azidoethoxy)ethyl)carbamate

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## Compound of Interest

Compound Name: Azido-PEG1-C1-Boc

Cat. No.: B605815

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This molecule features a single ethylene glycol (PEG1) unit flanked by an azide group and a Boc-protected amine. It is a valuable tool in click chemistry for the conjugation of molecules.

## Chemical Structure and Properties

Property	Value
IUPAC Name	tert-butyl (2-(2-azidoethoxy)ethyl)carbamate
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>
Molecular Weight	246.27 g/mol
SMILES	CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-]
Appearance	Colorless to light yellow oil <sup>[1]</sup>
Purity	Typically >95%
Storage Conditions	-20°C for long-term storage

## Applications

This linker is primarily used in the development of PROTACs.<sup>[1][2]</sup> The azide group allows for covalent linkage to a molecule containing an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained alkyne (e.g., DBCO or BCN) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.<sup>[1][2]</sup> The Boc-protected amine can be

deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically a ligand for an E3 ubiquitin ligase.

## Variant B: tert-butyl 2-(2-azidoethoxy)acetate (CAS: 1820717-35-8)

This variant also contains a single PEG unit and an azide group, but the other terminus is a Boc-protected carboxylic acid.

### Chemical Structure and Properties

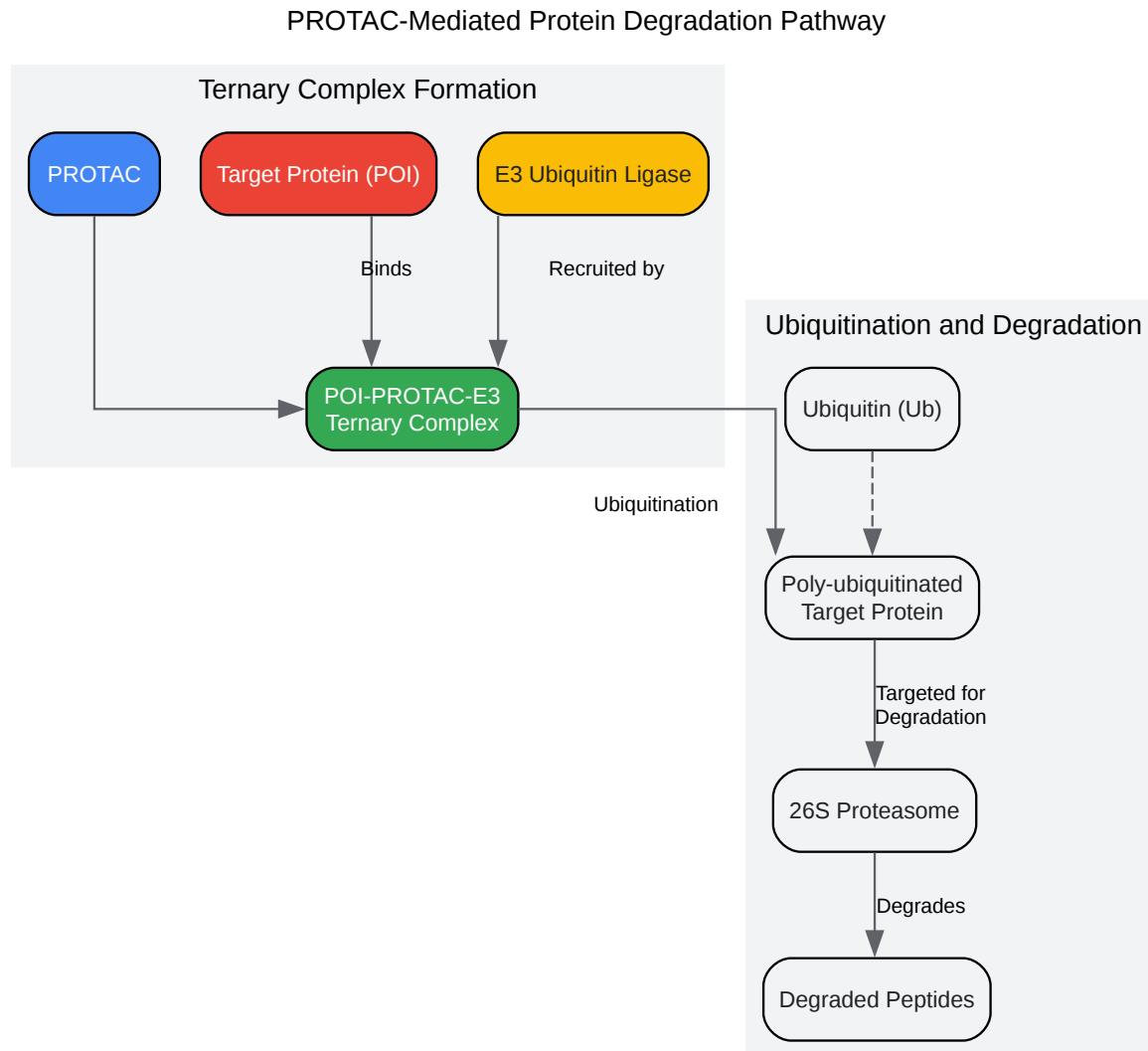
Property	Value
CAS Number	1820717-35-8 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	tert-butyl 2-(2-azidoethoxy)acetate <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	201.22 g/mol <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SMILES	CC(C)(C)OC(COCCN=[N+]#[N-])=O <a href="#">[6]</a>
Appearance	Solid <a href="#">[5]</a>
Purity	Typically >95% <a href="#">[7]</a>
Storage Conditions	-20°C for long-term storage <a href="#">[6]</a> <a href="#">[7]</a>

### Applications

Similar to Variant A, this molecule is an alkyl/ether-based PROTAC linker.[\[1\]](#) The azide group serves as a handle for click chemistry reactions.[\[1\]](#) The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated and coupled to an amine-containing molecule, such as a ligand for a target protein or an E3 ligase.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

Both **Azido-PEG1-C1-Boc** variants are instrumental in the construction of PROTACs, which hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins.



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Caption: PROTAC-mediated protein degradation pathway.

## Experimental Protocols

The following are representative, generalized protocols for the synthesis and application of **Azido-PEG1-C1-Boc** linkers. Note: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and reagents.

## Representative Synthesis of tert-butyl (2-(2-azidoethoxy)ethyl)carbamate (Variant A)

This is a representative multi-step synthesis.

### Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethanol

- Materials: 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Dioxane, Water, Sodium bicarbonate.
- Procedure:
  - Dissolve 2-(2-aminoethoxy)ethanol in a mixture of dioxane and water.
  - Cool the solution to 0°C in an ice bath.
  - Add sodium bicarbonate to the solution.
  - Slowly add a solution of Boc<sub>2</sub>O in dioxane dropwise while stirring.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

### Step 2: Tosylation of the Hydroxyl Group

- Materials: tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, p-Toluenesulfonyl chloride (TsCl), Pyridine or triethylamine, Dichloromethane (DCM).
- Procedure:

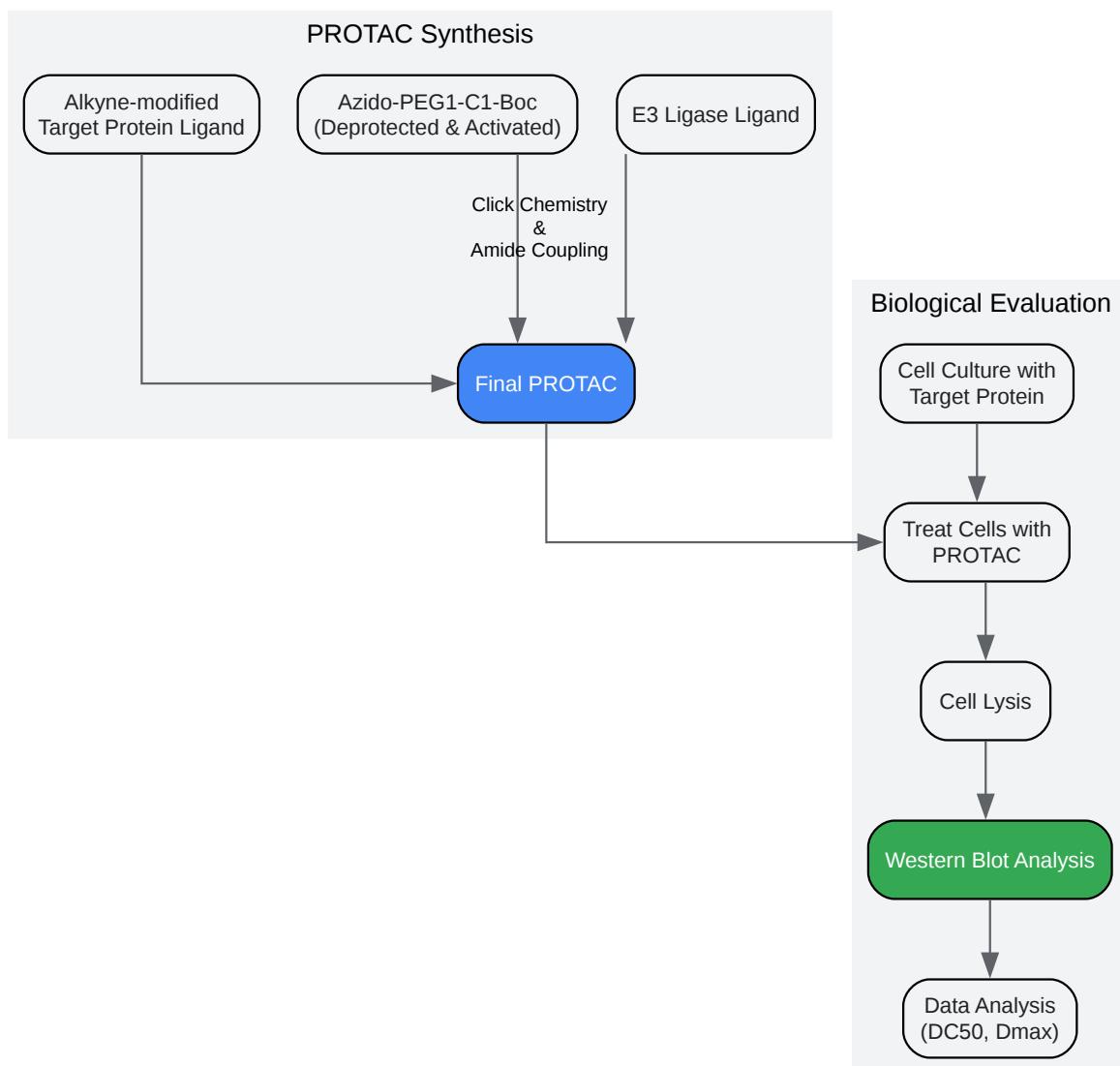
1. Dissolve the product from Step 1 in DCM and cool to 0°C.
2. Add pyridine or triethylamine.
3. Add TsCl portion-wise and stir at 0°C for 2-4 hours.
4. Monitor the reaction by TLC.
5. Upon completion, wash the reaction mixture with water and brine.
6. Dry the organic layer and concentrate to yield the tosylated intermediate.

#### Step 3: Azidation

- Materials: Tosylated intermediate from Step 2, Sodium azide ( $\text{NaN}_3$ ), Dimethylformamide (DMF).
- Procedure:
  1. Dissolve the tosylated intermediate in DMF.
  2. Add sodium azide and heat the reaction mixture (e.g., to 60-80°C).
  3. Stir for several hours until the reaction is complete (monitor by TLC).
  4. Cool the reaction, dilute with water, and extract the product with an organic solvent.
  5. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl (2-(2-azidoethoxy)ethyl)carbamate.

## Experimental Workflow for PROTAC Synthesis and Evaluation

## General PROTAC Synthesis and Evaluation Workflow

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Caption: A typical workflow for the synthesis and evaluation of PROTACs.

## Protocol: Western Blot Analysis of PROTAC-mediated Protein Degradation

- Cell Culture and Treatment:
  1. Plate cells that endogenously express the target protein and allow them to adhere overnight.
  2. Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis:
  1. Wash the cells with ice-cold PBS.
  2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  3. Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
  1. Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
  1. Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
  2. Separate the proteins by SDS-PAGE.
  3. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  1. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  2. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  3. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  4. Detect the protein bands using an ECL substrate and an imaging system.

5. Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading.
- Data Analysis:
  1. Quantify the band intensities using densitometry software.
  2. Normalize the target protein signal to the loading control signal.
  3. Calculate the percentage of protein degradation relative to the vehicle control to determine parameters like  $DC_{50}$  (concentration for 50% degradation) and  $D_{max}$  (maximum degradation).

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